molecular formula C11H14Cl2N4O B1522861 2-amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide dihydrochloride CAS No. 1258639-27-8

2-amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide dihydrochloride

Cat. No.: B1522861
CAS No.: 1258639-27-8
M. Wt: 289.16 g/mol
InChI Key: YOGZJLLFIWLGGF-UHFFFAOYSA-N
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Description

2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group attached to an amino group, which is further connected to a pyrazolyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide dihydrochloride typically involves the reaction of phenylacetic acid with hydrazine hydrate to form phenylhydrazine, followed by the reaction with chloroacetic acid to yield the desired compound. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Quality control measures would be in place to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide dihydrochloride has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide

  • 2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide hydrochloride

  • 2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide sulfate

Uniqueness: 2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide dihydrochloride stands out due to its specific dihydrochloride form, which may influence its solubility, stability, and reactivity compared to other similar compounds. This unique property can make it more suitable for certain applications, such as in pharmaceutical formulations where solubility and stability are critical.

Properties

IUPAC Name

2-amino-2-phenyl-N-(1H-pyrazol-5-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.2ClH/c12-10(8-4-2-1-3-5-8)11(16)14-9-6-7-13-15-9;;/h1-7,10H,12H2,(H2,13,14,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGZJLLFIWLGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=NN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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